2-Methylisoindolin-4-amine

Descripción general

Descripción

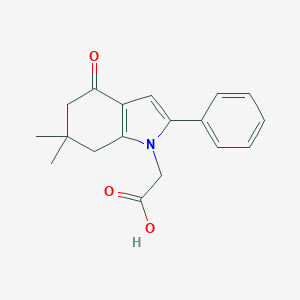

2-Methylisoindolin-4-amine is a compound with the molecular formula C9H12N2. It has a molecular weight of 148.20 g/mol . It is also known by several synonyms such as 2,3-DIHYDRO-2-METHYL-1H-ISOINDOL-4-AMINE and 4-Amino-2,3-dihydro-2-methyl-1H-isoindole .

Molecular Structure Analysis

The molecular structure of 2-Methylisoindolin-4-amine consists of a six-membered ring with two adjacent nitrogen atoms, one of which is part of a secondary amine group . The compound also contains a methyl group attached to one of the carbon atoms in the ring .Physical And Chemical Properties Analysis

2-Methylisoindolin-4-amine has a molecular weight of 148.20 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. It has a rotatable bond count of 0. Its exact mass and monoisotopic mass are 148.100048391 g/mol. It has a topological polar surface area of 29.3 Ų. It has a heavy atom count of 11 .Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

2-Methylisoindolin-4-amine derivatives have shown promise as building blocks in drug discovery. Researchers have explored their use in designing novel therapeutic agents. The compound’s unique structure allows for modifications that can enhance bioactivity, solubility, and target specificity. For instance, modifications at the amino group or the carbonyl positions may lead to potent pharmaceutical candidates .

Herbicides and Agrochemicals

The herbicidal properties of 2-Methylisoindolin-4-amine derivatives have attracted interest in agricultural applications. These compounds exhibit selective inhibition of specific plant enzymes, making them potential candidates for developing environmentally friendly herbicides. Researchers continue to explore their efficacy and safety profiles .

Colorants and Dyes

Due to their aromatic nature, 2-Methylisoindolin-4-amine derivatives can serve as precursors for various colorants and dyes. By introducing functional groups, researchers can fine-tune their optical properties, such as absorption and emission wavelengths. These compounds find applications in textiles, ink formulations, and other color-related industries .

Polymer Additives

In polymer science, 2-Methylisoindolin-4-amine derivatives act as additives to modify material properties. They enhance mechanical strength, thermal stability, and flame retardancy. Incorporating these compounds into polymer matrices can lead to improved performance in plastics, coatings, and adhesives .

Organic Synthesis

The isoindoline scaffold of 2-Methylisoindolin-4-amine allows for diverse functionalization. Researchers have employed these derivatives in multicomponent reactions, cyclizations, and cross-coupling reactions. Their synthetic versatility makes them valuable intermediates for constructing complex organic molecules .

Photochromic Materials

Photochromic compounds change color upon exposure to light, finding applications in optical devices, sensors, and data storage. Researchers have explored the photochromic behavior of 2-Methylisoindolin-4-amine derivatives. By incorporating specific chromophores, they can create reversible color changes, making these compounds useful in responsive materials .

Mecanismo De Acción

Target of Action

2-Methylisoindolin-4-amine is a derivative of the indole family . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 2-Methylisoindolin-4-amine may also interact with various targets.

Mode of Action

Indole derivatives, which 2-methylisoindolin-4-amine is part of, are known to interact biochemically with their targets, leading to various changes . For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on isoindoline derivatives, a related compound, has predicted their affinities and some pharmacokinetic parameters .

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it can be inferred that 2-Methylisoindolin-4-amine may have diverse effects at the molecular and cellular levels.

Action Environment

The synthesis of isoindoline derivatives, a related compound, has been explored under various conditions , suggesting that the action of 2-Methylisoindolin-4-amine may also be influenced by environmental factors.

Propiedades

IUPAC Name |

2-methyl-1,3-dihydroisoindol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-11-5-7-3-2-4-9(10)8(7)6-11/h2-4H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQCHOUSVHXNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)

![6-bromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B55436.png)

![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)

![1-methyl-4-[(E)-2-naphthalen-1-ylethenyl]piperidine](/img/structure/B55440.png)